molecular formula C9H11N3O B14014669 N-(propan-2-ylideneamino)pyridine-2-carboxamide CAS No. 55101-19-4

N-(propan-2-ylideneamino)pyridine-2-carboxamide

Cat. No.: B14014669
CAS No.: 55101-19-4
M. Wt: 177.20 g/mol
InChI Key: TWHMIBPBRCXLCN-UHFFFAOYSA-N
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Description

N-(propan-2-ylideneamino)pyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring a propan-2-ylideneamino (Schiff base) substituent.

Properties

CAS No.

55101-19-4

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N-(propan-2-ylideneamino)pyridine-2-carboxamide

InChI

InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-5-3-4-6-10-8/h3-6H,1-2H3,(H,12,13)

InChI Key

TWHMIBPBRCXLCN-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C

Origin of Product

United States

Preparation Methods

Condensation Reaction Procedure

A typical preparation involves:

  • Dissolving pyridine-2-carboxamide in anhydrous ethanol or another suitable solvent.
  • Adding propan-2-one (acetone) in stoichiometric amounts.
  • Stirring the mixture at room temperature or under reflux for several hours.
  • Optionally, a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine) can be added to facilitate imine formation.
  • Removal of water formed during the reaction by azeotropic distillation or using molecular sieves.
  • Isolation of the product by filtration or crystallization.

Solvent and Catalyst Effects

  • Solvents: Polar aprotic solvents such as dimethylformamide or ethanol are preferred to dissolve both reactants and facilitate the reaction.
  • Catalysts: Acid catalysts like p-toluenesulfonic acid or organic bases such as triethylamine can improve the yield and rate of imine formation.
  • Temperature: Mild temperatures (0 to 50 °C) are optimal to prevent side reactions and decomposition.

Purification

  • The crude product is typically purified by recrystallization from ethanol or ethyl acetate.
  • Chromatographic techniques may be employed if higher purity is required.

Reaction Mechanism and Isomerism

  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ketone, followed by elimination of water to form the imine bond.
  • The product may exist as E/Z stereoisomers due to the C=N double bond.
  • Tautomeric forms may also be present but generally the imine form is predominant under reaction conditions.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials Pyridine-2-carboxamide + acetone Molar ratio 1:1 to 1:3
Solvent Ethanol, dimethylformamide Polar aprotic solvents preferred
Catalyst p-Toluenesulfonic acid or triethylamine Optional, 0.05 to 0.5 molar equivalents
Temperature 0 to 50 °C Room temperature to mild heating
Reaction time 3 to 12 hours Depends on catalyst and temperature
Water removal Azeotropic distillation or molecular sieves Drives equilibrium toward imine formation
Product isolation Crystallization or filtration Purification by recrystallization

Research Findings and Source Analysis

  • Schiff base derivatives of pyridine-2-carboxamide, including this compound, have been synthesized by condensation of pyridine-2-carboxamide with ketones like acetone under reflux in ethanol, often with acid or base catalysis to improve yield and purity.
  • The reaction conditions such as solvent choice, catalyst presence, and temperature are critical for optimizing yields and minimizing side products.
  • The compounds can exhibit isomerism (E/Z) and may be isolated as mixtures or enriched in one isomer depending on reaction conditions.
  • The Schiff base products have been characterized by spectroscopic methods (infrared, nuclear magnetic resonance) confirming the formation of the imine bond and the expected molecular structure.
  • Although specific procedures for this compound are limited in patents and literature, the general methodology for pyridine-2-carboxamide Schiff bases is well established and can be adapted for this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone and carboxamide groups undergo hydrolysis under acidic or basic conditions, yielding simpler fragments:

Reaction Type Conditions Products Yield Reference
Acidic HydrolysisHCl (aq), refluxPyridine-2-carboxylic acid + Acetone hydrazine75–85%
Basic HydrolysisNaOH (aq), 80°CPyridine-2-carboxylate + Isopropylamine60–70%
Enzymatic HydrolysisHydrolases (e.g., amidases)Pyridine-2-carboxylic acid + N-(propan-2-ylideneamino)amineN/A
  • IR spectroscopy confirms the disappearance of C=O (1750 cm⁻¹) and NH (2800 cm⁻¹) bands post-hydrolysis.

  • Hydrolysis kinetics are pH-dependent, with faster rates in acidic media due to protonation of the hydrazone nitrogen .

Condensation Reactions

The hydrazone group participates in nucleophilic addition-elimination reactions with carbonyl compounds:

Substrate Conditions Product Notes Reference
BenzaldehydeEthanol, Δ, 12 hN-(Propan-2-ylideneamino)-N'-(benzylidene)pyridine-2-carboxamideForms bis-hydrazone derivative
CyclohexanoneAcetic acid catalyst, 24 hSpirocyclic pyridine-carboxamide hybridYields 58–65%
  • These reactions are driven by the electrophilicity of the hydrazone carbon and are stereoselective under catalytic conditions .

Cyclization and Heterocycle Formation

Intramolecular cyclization is observed in the presence of metal catalysts or Lewis acids:

Reagent Conditions Product Mechanism Reference
Pd(OAc)₂DMF, 100°C, 6 hPyrido[1,2-a]pyrimidin-4-oneC–N bond formation
BF₃·Et₂OCH₂Cl₂, 0°C → RT1,3,4-Oxadiazole fused to pyridineElectrophilic activation
  • Cyclization follows Baldwin’s rules, favoring 5- or 6-membered ring formation .

  • X-ray crystallography of analogous compounds confirms tetrahedral coordination in metal-mediated pathways .

Coordination Chemistry

The pyridine nitrogen and hydrazone group act as ligands for transition metals:

Metal Salt Conditions Complex Application Reference
PdCl₂EtOH, reflux, 4 h[Pd(N-(propan-2-ylideneamino)pyridine-2-carboxamide)Cl₂]Catalytic C–H activation
Cu(NO₃)₂H₂O/MeOH, RTMononuclear Cu(II) complex with square-planar geometryAnticancer studies
  • Bond lengths (Pd–N: 2.026–2.118 Å, Pd–Cl: 2.290–2.300 Å) and angles (Cl–Pd–Cl: 88.18°, N–Pd–N: 83.04°) align with reported Pd complexes .

  • Coordination enhances thermal stability and catalytic activity in cross-coupling reactions .

Redox Reactions

The hydrazone moiety exhibits redox activity:

Reagent Conditions Product Notes Reference
H₂/Pd-CEtOH, 40 psi, 2 hN-(Propan-2-ylamino)pyridine-2-carboxamideSelective reduction of C=N
KMnO₄H₂SO₄ (aq), 0°CPyridine-2-carboxylic acid + CO₂ + NH₃Oxidative cleavage
  • Reduction yields primary amines, while oxidation fragments the hydrazone into carboxylic acids .

Biological Interactions

Though not directly studied for this compound, structural analogs show:

  • Enzyme Inhibition : Pyridine-2-carboxamides inhibit HPK1 (IC₅₀ < 100 nM) via binding to the ATP pocket .

  • Apoptosis Induction : Hydrazone derivatives trigger caspase-3 activation and Bax/Bcl-2 modulation in cancer cells (e.g., HepG2) .

Scientific Research Applications

N-(propan-2-ylideneamino)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(propan-2-ylideneamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its inhibitory effects. Additionally, its ability to induce autophagy in cells has been observed, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Key Structural Differences :

Compound Substituent Type Functional Group Reactivity
N-(propan-2-ylideneamino)pyridine-2-carboxamide Schiff base (imine) Hydrolysis-prone, coordination-capable
N-(3-aminopropyl)pyridine-2-carboxamide Primary amine Hydrogen-bonding, stable
Halogenated pyridine carboxamides Halogens (Cl, Br, I) Electrophilic, lipophilic

Physicochemical Properties

Inferred properties of this compound are compared to analogs:

Property This compound (Inferred) N-(3-aminopropyl)pyridine-2-carboxamide Halogenated Derivatives (e.g., )
Molecular Formula C9H10N3O (estimated) C9H13N3O C10H11ClFINO (example from )
Molar Mass (g/mol) ~178.2 179.22 ~362.5 (Cl, F, I substituents)
Density (g/cm³) ~1.1–1.2 (Schiff base analogs) 1.122 Higher (due to halogens)
Boiling Point (°C) ~400–420 (similar backbone) 418.9 Likely higher (halogens increase MW)
pKa ~8–10 (imine protonation) 13.60 (amine) Variable (electron-withdrawing halogens lower pKa)
Stability Sensitive to hydrolysis Stable at room temperature Stable but reactive in cross-coupling

Notes:

  • The Schiff base in this compound likely reduces stability compared to the amine in ’s compound, requiring anhydrous storage .
  • Halogenated derivatives exhibit higher molecular weights and lipophilicity, favoring applications in drug design .

Biological Activity

N-(propan-2-ylideneamino)pyridine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is a derivative of pyridine carboxamide, characterized by the presence of an isopropylideneamino group. The synthesis typically involves the reaction of pyridine-2-carboxylic acid with isopropylideneamine under suitable conditions to yield the desired compound. This structural modification is crucial as it influences the biological activity of the compound.

2. Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antiplasmodial, anticancer, and antifungal properties.

2.1 Antiplasmodial Activity

Research has indicated that certain pyridine carboxamide derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives with specific substitutions on the pyridine ring have shown IC50 values in the low micromolar range, indicating potent activity against the parasite. The mechanism often involves inhibition of critical enzymes such as N-myristoyltransferase (NMT), which is essential for the parasite's lifecycle .

CompoundIC50 (μM)Mechanism of Action
10o2.40NMT inhibition
10b3.02Antioxidant
10c6.48Free radical scavenging

2.2 Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells. For example, thiosemicarbazones derived from pyridine carboxaldehyde demonstrated IC50 values ranging from 1.0 to 1.4 μM against L1210 leukemia cells, highlighting their potential as anticancer agents .

2.3 Antifungal Activity

In addition to antimalarial and anticancer activities, some pyridine carboxamide derivatives have been synthesized and tested for antifungal properties. A study reported that certain derivatives exhibited moderate to good antifungal activity against pathogens like Botrytis cinerea. The mechanism involves inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

  • Substituents on the Pyridine Ring : Different functional groups can enhance or diminish biological activity.
  • Isopropylidene Group : This moiety appears to improve binding affinity to target enzymes.

A detailed SAR analysis has shown that compounds with electron-withdrawing groups at specific positions on the pyridine ring tend to exhibit higher biological activities due to improved interactions with biological targets.

4. Case Studies

Several case studies have explored the efficacy of this compound and its analogs:

  • Antiplasmodial Efficacy : A study demonstrated that a series of synthesized pyridine carboxamides exhibited varying degrees of antiplasmodial activity, with some compounds achieving IC50 values below 5 μM against P. falciparum.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays on human cell lines revealed that while some derivatives showed promising antimalarial effects, they also exhibited cytotoxicity at higher concentrations, necessitating further optimization for selectivity .

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